Dapoxetine N-oxyde (90 pour cent)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

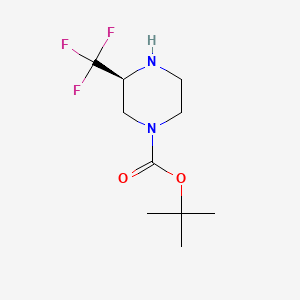

Dapoxetine N-Oxide is a derivative of dapoxetine, a selective serotonin reuptake inhibitor primarily used for the treatment of premature ejaculation. Dapoxetine N-Oxide is formed as a metabolite during the biotransformation of dapoxetine in the liver and kidneys. It is characterized by the presence of an N-oxide functional group, which distinguishes it from its parent compound.

Applications De Recherche Scientifique

Dapoxetine N-Oxide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of dapoxetine formulations.

Biology: Investigated for its potential effects on neurotransmitter systems due to its structural similarity to dapoxetine.

Medicine: Explored for its pharmacokinetic properties and potential therapeutic effects in conditions related to serotonin reuptake inhibition.

Mécanisme D'action

Target of Action

Dapoxetine N-Oxide, a metabolite of Dapoxetine, primarily targets the serotonin transporter . The serotonin transporter plays a crucial role in regulating the reuptake of serotonin, a neurotransmitter that modulates mood, cognition, reward, learning, memory, and numerous physiological processes .

Mode of Action

Dapoxetine N-Oxide works by inhibiting the serotonin transporter, thereby increasing serotonin’s action at the pre- and postsynaptic receptors . This inhibition of serotonin reuptake leads to an increase in serotonin concentration in the synaptic cleft, which can delay ejaculation .

Biochemical Pathways

The metabolism of Dapoxetine involves several biochemical pathways. It is primarily metabolized in the liver and kidneys via cytochrome P450 (CYP) 3A4, CYP2D6, and flavin monooxygenase 1 (FMO1), forming Dapoxetine N-Oxide and other metabolites . The main metabolic reactions include N-dealkylation, hydroxylation, N-oxidation, and dearylation .

Pharmacokinetics

Dapoxetine is rapidly absorbed in the body with a bioavailability of 15–76% (mean 42%), reaching its maximum plasma concentration (Cmax) 1–1.3 hours after oral administration . It is extensively protein-bound (>99%) and is metabolized in the liver and kidneys, forming Dapoxetine N-Oxide among other metabolites . The elimination half-life of Dapoxetine is 1.5–1.6 hours, and it is excreted via the kidneys .

Result of Action

The action of Dapoxetine N-Oxide at the molecular and cellular level results in significant neurobehavioral improvements. It has been shown to ameliorate cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduce cerebral infarct volume, and mitigate histopathological damage . Moreover, Dapoxetine N-Oxide reduces lipid peroxidation, caspase-3, and inflammatory mediators, potentially improving neurological function and reducing cerebral damage .

Action Environment

While specific studies on the environmental influence on Dapoxetine N-Oxide’s action are limited, it’s known that environmental factors can affect the action of similar compounds. For instance, dissolved oxygen levels and carbon-to-nitrogen ratio can affect nitrous oxide emissions by influencing the physiological and ecological dynamics of nitrifying and denitrifying microbial communities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of dapoxetine N-Oxide involves the oxidation of dapoxetine. One common method is the reaction of dapoxetine with peracids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the selective formation of the N-oxide without over-oxidation.

Industrial Production Methods: In an industrial setting, the production of dapoxetine N-Oxide can be scaled up by optimizing the reaction parameters such as the concentration of the oxidizing agent, reaction time, and temperature. The process may also involve purification steps like crystallization or chromatography to achieve the desired purity level of 90 percent .

Analyse Des Réactions Chimiques

Types of Reactions: Dapoxetine N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

Reduction: The N-oxide group can be reduced back to the parent amine.

Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Peracids (e.g., perbenzoic acid, peroxyacetic acid) in organic solvents.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed:

Oxidation: Higher oxidized derivatives of dapoxetine.

Reduction: Dapoxetine.

Substitution: Various substituted dapoxetine derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Dapoxetine: The parent compound, a selective serotonin reuptake inhibitor.

Desmethyldapoxetine: A metabolite formed by the demethylation of dapoxetine.

Didesmethyldapoxetine: Another metabolite formed by further demethylation.

Comparison:

Dapoxetine N-Oxide vs. Dapoxetine: Dapoxetine N-Oxide has an additional N-oxide group, which may influence its pharmacokinetic and pharmacodynamic properties.

Dapoxetine N-Oxide vs. Desmethyldapoxetine: Desmethyldapoxetine lacks one methyl group compared to dapoxetine, while dapoxetine N-Oxide has an additional oxygen atom.

Dapoxetine N-Oxide vs. Didesmethyldapoxetine: Didesmethyldapoxetine lacks two methyl groups, whereas dapoxetine N-Oxide has an N-oxide group, making it structurally distinct

Propriétés

Numéro CAS |

1346603-24-4 |

|---|---|

Formule moléculaire |

C21H23NO2 |

Poids moléculaire |

321.42 |

Nom IUPAC |

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine oxide |

InChI |

InChI=1S/C21H23NO2/c1-22(2,23)20(18-10-4-3-5-11-18)15-16-24-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 |

Clé InChI |

LVJBASLGSATTOZ-FQEVSTJZSA-N |

SMILES |

C[N+](C)(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-] |

Synonymes |

(αS)-N,N-Dimethyl-N-oxido-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine; (αS)-N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine N-Oxide; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)

![N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide](/img/structure/B585878.png)